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molecular formula C12H12O3 B8343511 4-Phenoxy-2-butynyl acetate

4-Phenoxy-2-butynyl acetate

Cat. No. B8343511
M. Wt: 204.22 g/mol
InChI Key: FSDZRZJUPYMUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179911B2

Procedure details

A 0.5-L reactor (#1) was equipped with a thermometer, an addition funnel, an overhead stirrer, and a nitrogen inlet. 150 mL of THF was charged followed by 27.5 g (0.21 mole) of phenyl propargyl ether. The solution was cooled to −20° C. 100 mL (0.25 mole) of n-butyllithium in hexanes was charged into an addition funnel. This solution was added to the reactor at a temperature between −25 and −35° C. The temperature was controlled by the rate of addition and the mixture was stirred for 1 h at −25 to −35° C. A second 1-L reactor (#2) was equipped with a thermometer, an overhead stirrer and a cannulation device. 120 mL of THF was charged followed by 9.4 g (0.42 mol) of paraformaldehyde as a solid in one portion. The resulting suspension was stirred for 5 min. and cooled to 5–10° C. The contents of reactor #1 were cannulated into reactor #2 maintaining temperature in reactor #2 between 5 and 15° C. The temperature in reactor #1 was maintained below −15° C. The cooling bath from reactor #2 was removed and the reaction mixture was allowed to warm up slowly to 20–25° C. Stirring was continued for 16 h at ambient temperature. 200 mL of water was added to the reaction mixture and the mixture was stirred for 15–30 min at ambient temperature. The reaction mixture was extracted twice with 200 mL and then 100 mL of ethyl acetate. The combined organic solution was washed with 200 mL of water. The organic solution was dried with 50 g of anhydrous sodium sulfate. The drying agent was filtered off and rinsed with 50 mL of ethyl acetate. The filtrate was transferred into a 1-L reactor fitted with an overhead stirrer. Pyridine (67 mL, 0.83 mol) was charged followed by acetic anhydride (39 mL, 0.42 mol). The solution was stirred overnight at ambient temperature. The solution was washed sequentially with water (200 mL), sodium bicarbonate solution (2×150 mL) until pH=7–8, hydrochloric acid solution (2×150 mL) until pH=1–3, and brine (1×150 mL). The solution was dried with anhydrous sodium sulfate (50 g). The drying agent was filtered off, and the filtrate was concentrated in vacuo at a temperature that did not exceed 60° C. to yield 37 g (87% yield, HPLC strength 65%) of product as a dark-red slightly viscous fluid.
[Compound]
Name
( #1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
( #2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.4 g
Type
reactant
Reaction Step Six
Quantity
67 mL
Type
reactant
Reaction Step Seven
Quantity
39 mL
Type
reactant
Reaction Step Eight
Name
Quantity
120 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:2]#[CH:3].C([Li])CCC.C=O.N1C=CC=CC=1.[C:24]([O:27][C:28](=O)C)(=[O:26])[CH3:25]>C1COCC1>[C:24]([O:27][CH2:28][C:3]#[C:2][CH2:1][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:26])[CH3:25]

Inputs

Step One
Name
( #1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
27.5 g
Type
reactant
Smiles
C(C#C)OC1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
( #2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
9.4 g
Type
reactant
Smiles
C=O
Step Seven
Name
Quantity
67 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Eight
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Nine
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at −25 to −35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added to the reactor at a temperature between −25 and −35° C
ADDITION
Type
ADDITION
Details
The temperature was controlled by the rate of addition
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5–10° C
CUSTOM
Type
CUSTOM
Details
The contents of reactor #1 were cannulated into reactor
CUSTOM
Type
CUSTOM
Details
#2 between 5 and 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature in reactor #1 was maintained below −15° C
CUSTOM
Type
CUSTOM
Details
The cooling bath from reactor #2 was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up slowly to 20–25° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 16 h at ambient temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
200 mL of water was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15–30 min at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with 200 mL
WASH
Type
WASH
Details
The combined organic solution was washed with 200 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried with 50 g of anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
WASH
Type
WASH
Details
rinsed with 50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred into a 1-L reactor
CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer
STIRRING
Type
STIRRING
Details
The solution was stirred overnight at ambient temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solution was washed sequentially with water (200 mL), sodium bicarbonate solution (2×150 mL) until pH=7–8, hydrochloric acid solution (2×150 mL) until pH=1–3, and brine (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous sodium sulfate (50 g)
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo at a temperature that
CUSTOM
Type
CUSTOM
Details
did not exceed 60° C.
CUSTOM
Type
CUSTOM
Details
to yield 37 g (87% yield, HPLC strength 65%) of product as a dark-red slightly viscous fluid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OCC#CCOC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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